molecular formula C12H15BrN2O B7045130 N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Cat. No.: B7045130
M. Wt: 283.16 g/mol
InChI Key: JTJXFSFAENAMMR-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is a synthetic organic compound that features a bromophenyl group and an oxazoline ring

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-5-12(16-15-9)8-14-7-10-3-2-4-11(13)6-10/h2-4,6,12,14H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJXFSFAENAMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CNCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine typically involves the following steps:

    Formation of the oxazoline ring: This can be achieved by reacting an appropriate nitrile with an amino alcohol under acidic conditions.

    Coupling reaction: The final step involves coupling the bromophenyl group with the oxazoline derivative using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
  • N-[(3-fluorophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
  • N-[(3-iodophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Uniqueness

The presence of the bromine atom in N-[(3-bromophenyl)methyl]-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This can influence its biological activity and suitability for specific applications.

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